molecular formula C7H3BrN4 B15315586 4-Azido-3-bromobenzonitrile

4-Azido-3-bromobenzonitrile

Katalognummer: B15315586
Molekulargewicht: 223.03 g/mol
InChI-Schlüssel: BAPTWKVZJTWZFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azido-3-bromobenzonitrile is an organic compound characterized by the presence of an azido group (-N₃), a bromine atom, and a nitrile group (-CN) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is reacted with 3-bromo-4-chlorobenzonitrile under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 4-Azido-3-bromobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Azido-3-bromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzonitriles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C).

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

  • Substituted benzonitriles
  • Aminobenzonitriles
  • Triazole derivatives

Wissenschaftliche Forschungsanwendungen

4-Azido-3-bromobenzonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Azido-3-bromobenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and reduction. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .

Vergleich Mit ähnlichen Verbindungen

    4-Bromobenzonitrile: Lacks the azido group, making it less reactive in cycloaddition reactions.

    4-Amino-3-bromobenzonitrile: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    4-Bromo-3-nitrobenzonitrile: Contains a nitro group, which imparts different electronic properties and reactivity.

Uniqueness: 4-Azido-3-bromobenzonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Eigenschaften

Molekularformel

C7H3BrN4

Molekulargewicht

223.03 g/mol

IUPAC-Name

4-azido-3-bromobenzonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H

InChI-Schlüssel

BAPTWKVZJTWZFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#N)Br)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.